molecular formula C8H14BrN3 B13073349 4-Bromo-1-(pentan-3-YL)-1H-pyrazol-3-amine

4-Bromo-1-(pentan-3-YL)-1H-pyrazol-3-amine

Cat. No.: B13073349
M. Wt: 232.12 g/mol
InChI Key: PCEALUJOALFHCH-UHFFFAOYSA-N
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Description

4-Bromo-1-(pentan-3-YL)-1H-pyrazol-3-amine is an organic compound with the molecular formula C8H14BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pentan-3-YL)-1H-pyrazol-3-amine typically involves the bromination of a pyrazole precursor followed by the introduction of the pentan-3-yl group. One common method involves the reaction of 4-bromo-1H-pyrazole with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pentan-3-YL)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-1-(pentan-3-YL)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It may be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pentan-3-YL)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine: A similar compound with a different substitution pattern on the pyrazole ring.

    4-Bromo-1-fluoro-2-(pentan-3-yl)benzene: Another brominated compound with a different core structure.

Uniqueness

4-Bromo-1-(pentan-3-YL)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14BrN3

Molecular Weight

232.12 g/mol

IUPAC Name

4-bromo-1-pentan-3-ylpyrazol-3-amine

InChI

InChI=1S/C8H14BrN3/c1-3-6(4-2)12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

PCEALUJOALFHCH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=C(C(=N1)N)Br

Origin of Product

United States

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